molecular formula C19H26N2O6S B4014934 ethyl 5-[(cyclohexylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate

ethyl 5-[(cyclohexylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No. B4014934
M. Wt: 410.5 g/mol
InChI Key: KJDPRGXZWRAWKS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their intricate molecular architecture, which allows for diverse chemical reactions and applications. The research focuses on understanding its synthesis, structural analysis, and properties to exploit its potential fully.

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including cyclization reactions, acylation, and the use of catalysts to achieve desired structural frameworks. For instance, the cyclization of ethyl compounds in cold concentrated sulfuric acid has been utilized to afford various derivatives, showcasing the synthesis flexibility of such compounds (Wilamowski et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through crystallography and spectroscopic methods. These analyses reveal the tautomeric forms, confirm the absolute configurations of key intermediates, and elucidate the intricate hydrogen-bonded networks within the molecules (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving such compounds are diverse, including cyclization to form different derivatives, reactions with electrophilic reagents to obtain novel compounds, and transformations under various conditions. These reactions highlight the compound's chemical versatility and potential for synthesizing a wide array of derivatives with unique properties (Mohamed, 2021).

properties

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6S/c1-4-26-18(24)13-11(3)14(15(22)20-12-9-7-6-8-10-12)28-17(13)21-16(23)19(25)27-5-2/h12H,4-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDPRGXZWRAWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-[(cyclohexylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate
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ethyl 5-[(cyclohexylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate

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